3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide
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Overview
Description
3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is an organic compound that belongs to the class of amides. This compound features a phenyl group attached to a propanamide backbone, with an additional phenyl-pyrazole moiety. The presence of both phenyl and pyrazole groups suggests potential biological activity and applications in various fields of research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide typically involves the following steps:
Formation of the pyrazole ring: This can be achieved by reacting phenylhydrazine with an appropriate diketone or α,β-unsaturated carbonyl compound under acidic or basic conditions.
Alkylation: The pyrazole derivative is then alkylated with a suitable alkyl halide to introduce the ethyl group.
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization would be essential for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide can undergo various chemical reactions, including:
Oxidation: The phenyl groups can be oxidized to form corresponding quinones.
Reduction: The amide group can be reduced to an amine using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Electrophilic aromatic substitution can occur on the phenyl rings, introducing various substituents.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: Halogens (Cl2, Br2) or nitrating agents (HNO3/H2SO4).
Major Products
Oxidation: Quinones and carboxylic acids.
Reduction: Amines.
Substitution: Halogenated or nitrated derivatives.
Scientific Research Applications
3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as a bioactive compound with anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and as a precursor in the synthesis of specialty chemicals
Mechanism of Action
The mechanism of action of 3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide involves its interaction with specific molecular targets. The phenyl and pyrazole groups can interact with various enzymes and receptors, modulating their activity. The compound may inhibit or activate specific pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action .
Comparison with Similar Compounds
Similar Compounds
N-(2-(1H-Indol-3-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with an indole group instead of a pyrazole.
N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)-2-(4-isobutylphenyl)propanamide: Similar structure with an additional isobutyl group.
Uniqueness
3-phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is unique due to the presence of both phenyl and pyrazole groups, which confer distinct biological activities and chemical reactivity. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for research and potential therapeutic applications .
Biological Activity
3-Phenyl-N-(2-(4-phenyl-1H-pyrazol-1-yl)ethyl)propanamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. Pyrazole derivatives have been widely studied for their diverse pharmacological properties, including anticancer, anti-inflammatory, and antimicrobial effects. This article aims to provide a comprehensive overview of the biological activity associated with this compound, supported by relevant research findings and case studies.
Chemical Structure
The chemical structure of this compound can be represented as follows:
This structure features a phenyl group and a pyrazole moiety, which are crucial for its biological properties.
Biological Activity Overview
The biological activities of pyrazole derivatives, including this compound, have been extensively documented. Notable activities include:
- Anticancer Activity : Pyrazole derivatives have shown promising results against various cancer cell lines. For instance, compounds similar to this compound exhibited significant cytotoxicity against MCF7 (breast cancer), NCI-H460 (lung cancer), and SF-268 (central nervous system cancer) cell lines with IC50 values ranging from 3.79 µM to 42.30 µM .
- Anti-inflammatory Effects : Pyrazoles are known to inhibit inflammatory pathways, making them potential candidates for treating inflammatory diseases. Research has indicated that certain derivatives can effectively reduce inflammation markers in vitro .
- Antimicrobial Activity : The antibacterial and antifungal properties of pyrazoles have been well-documented. For example, derivatives have demonstrated activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .
Anticancer Activity
A study by Wei et al. reported on the anticancer properties of pyrazole derivatives, highlighting that certain compounds showed significant growth inhibition in A549 (lung cancer) cells with IC50 values as low as 26 µM . Another investigation into N,N-bis[(3,5-dimethylpyrazol-1-yl)methyl]aniline revealed IC50 values of 3.25 mg/mL against Hep-2 cells, indicating strong cytotoxic potential .
Anti-inflammatory Activity
Research has shown that pyrazole derivatives can act as cyclin-dependent kinase inhibitors, which play a vital role in regulating the cell cycle and are often dysregulated in cancer . These compounds have been noted to exhibit anti-inflammatory effects by modulating cytokine production and inhibiting pathways involved in inflammation.
Antimicrobial Effects
A comprehensive review assessed various pyrazole derivatives for their antimicrobial efficacy. It was found that these compounds could inhibit bacterial growth effectively, showcasing their potential as new antimicrobial agents .
Data Table: Biological Activities of Related Compounds
Compound Name | Target Cell Line | IC50 Value (µM) | Activity Type |
---|---|---|---|
Compound A | MCF7 | 3.79 | Anticancer |
Compound B | A549 | 26 | Anticancer |
Compound C | Hep-2 | 3.25 mg/mL | Anticancer |
Compound D | Various Bacteria | Varies | Antimicrobial |
Properties
IUPAC Name |
3-phenyl-N-[2-(4-phenylpyrazol-1-yl)ethyl]propanamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H21N3O/c24-20(12-11-17-7-3-1-4-8-17)21-13-14-23-16-19(15-22-23)18-9-5-2-6-10-18/h1-10,15-16H,11-14H2,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BOOTWWSCMCLULL-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NCCN2C=C(C=N2)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H21N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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